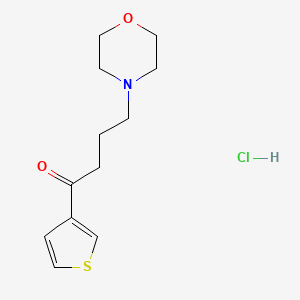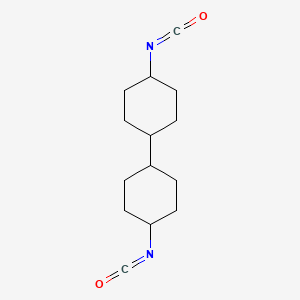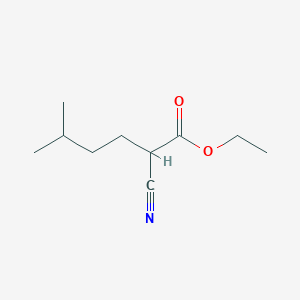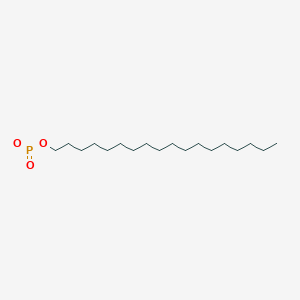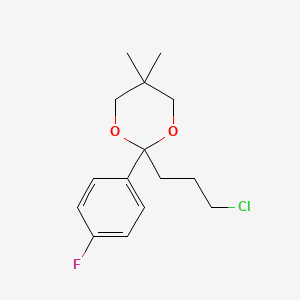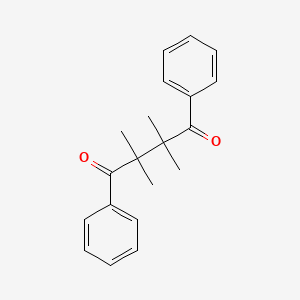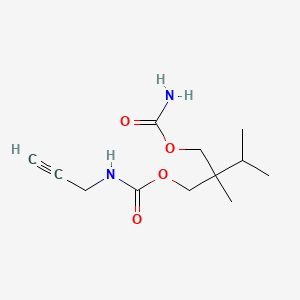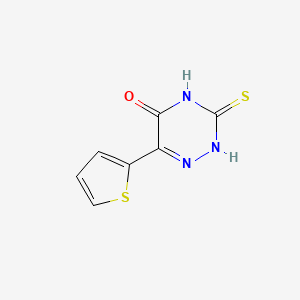
6-(thiophen-2-yl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Thiophen-2-yl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a heterocyclic compound that features a thiophene ring fused to a triazinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(thiophen-2-yl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with an appropriate electrophile . The reaction conditions often require refluxing in a suitable solvent such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
6-(Thiophen-2-yl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazinone core can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydro-triazinone derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
科学的研究の応用
6-(Thiophen-2-yl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
作用機序
The mechanism of action of 6-(thiophen-2-yl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets. The thiophene ring and triazinone core can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may induce apoptosis in cancer cells by disrupting mitochondrial function .
類似化合物との比較
Similar Compounds
4-(Thiophen-2-yl)nicotinonitriles: These compounds also feature a thiophene ring and are used in similar applications.
Pyridine-Thiophene Hybrids: These hybrids have shown significant biological activities and are structurally related.
2-(Thiophen-2-yl)pyridine Derivatives: These compounds are used in coordination chemistry and have applications in materials science.
Uniqueness
6-(Thiophen-2-yl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is unique due to its combination of a thiophene ring and a triazinone core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities.
特性
CAS番号 |
27623-07-0 |
|---|---|
分子式 |
C7H5N3OS2 |
分子量 |
211.3 g/mol |
IUPAC名 |
3-sulfanylidene-6-thiophen-2-yl-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C7H5N3OS2/c11-6-5(4-2-1-3-13-4)9-10-7(12)8-6/h1-3H,(H2,8,10,11,12) |
InChIキー |
YDOAVONEZJKTNW-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=NNC(=S)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


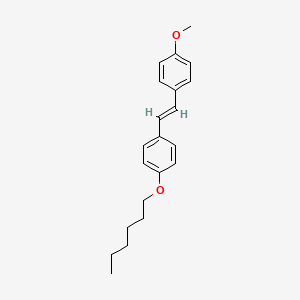

![3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide](/img/structure/B14683936.png)
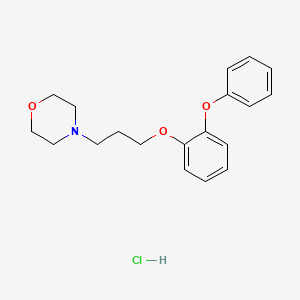
![Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis-](/img/structure/B14683962.png)
